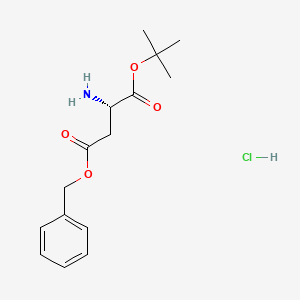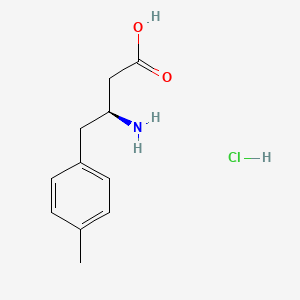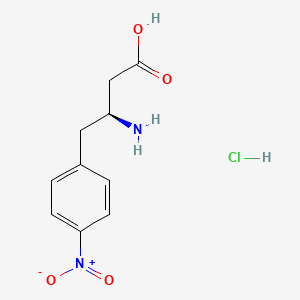
H-Asp(Obzl)-OtBu.HCl
Vue d'ensemble
Description
H-Asp(Obzl)-OtBu.HCl, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid tert-butyl ester hydrochloride, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino and carboxyl groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(Obzl)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the carboxyl group using a tert-butyl ester. This is followed by the protection of the amino group with a benzyl group. The final product is obtained by treating the protected aspartic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Asp(Obzl)-OtBu.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The benzyl and tert-butyl protecting groups can be selectively removed under specific conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed to yield the free amino acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydrogenation catalysts for the removal of the benzyl group and acids for the removal of the tert-butyl group.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester and amide bonds.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include the free amino acid, as well as partially protected intermediates that can be further manipulated in peptide synthesis.
Applications De Recherche Scientifique
H-Asp(Obzl)-OtBu.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of H-Asp(Obzl)-OtBu.HCl involves the protection of the amino and carboxyl groups of aspartic acid. This protection allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides and proteins. The molecular targets and pathways involved include the activation of the carboxyl group for peptide bond formation and the stabilization of the amino group to prevent unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Asp(OBzl)-OH: A similar compound with a benzyl-protected carboxyl group.
H-Asp(OBzl)-OBzl.HCl: A compound with both carboxyl groups protected by benzyl groups.
H-Asp(OBzl)-OBut.PTSA: A compound with a tert-butyl-protected carboxyl group and a benzyl-protected amino group.
Uniqueness
H-Asp(Obzl)-OtBu.HCl is unique due to its dual protection of both the amino and carboxyl groups, which allows for greater flexibility in peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired product.
Propriétés
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLFDMXCRFHTQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718545 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94347-11-2 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)


![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)







